

Application Notes and Protocols for Erbium-168 in Solid-State Physics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium-168*

Cat. No.: *B077572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium-168 (^{168}Er) is a stable, naturally occurring isotope of the rare-earth element erbium, with a natural abundance of approximately 26.98%^[1]. While its primary commercial use is as a precursor for the production of the medical radioisotope Erbium-169^[1], ^{168}Er possesses unique physical properties that make it a valuable tool in solid-state physics research. Its specific nuclear and electronic structure, particularly its zero nuclear spin, offers advantages in studies where nuclear spin interactions can be a source of decoherence.

This document provides detailed application notes and experimental protocols for the use of **Erbium-168** in solid-state physics, with a focus on its emerging role in quantum information science and technology.

Key Properties of Erbium-168

A summary of the key physical properties of **Erbium-168** relevant to solid-state physics applications is presented in Table 1.

Property	Value	Reference
Natural Abundance	26.978%	[1]
Atomic Mass	167.9323702 Da	[1]
Nuclear Spin (I)	0	[1]
Electron Configuration	[Xe] 4f ¹² 6s ²	[1]
Optical Transition (in telecom C-band)	~1.5 μm	[2]

Applications in Solid-State Physics

The unique properties of erbium, and specifically the ¹⁶⁸Er isotope, have led to its application in several areas of solid-state physics research, primarily centered around quantum technologies.

Quantum Information Processing and Quantum Networks

Erbium's 4f electronic shell is well-shielded by the outer 5s and 5p electrons, leading to long coherence times for its electronic spin states when embedded in a solid host matrix[\[2\]](#). Furthermore, its optical transition in the 1.5 μm telecommunications band makes it an ideal candidate for interfacing solid-state quantum bits (qubits) with existing fiber-optic networks, a crucial step towards building a quantum internet[\[2\]\[3\]](#). The use of ¹⁶⁸Er, with its zero nuclear spin, is particularly advantageous as it eliminates a significant source of decoherence that affects other erbium isotopes with non-zero nuclear spins.

Solid-State Spectroscopy

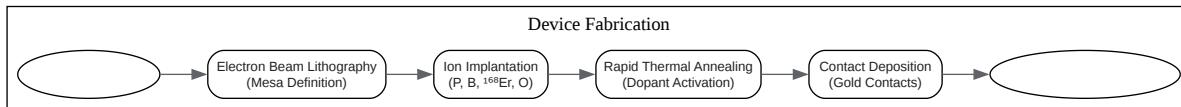
The sharp optical transitions of erbium ions in crystalline hosts allow for high-resolution spectroscopic studies of the local environment within the solid. Techniques like spectral hole burning can be used to investigate the interactions between the erbium ion and the host lattice, as well as to probe the dynamics of nearby nuclear spins[\[4\]\[5\]\[6\]](#).

Experimental Protocols

Protocol 1: Fabrication of Erbium-Doped Silicon Devices for Quantum Communication

This protocol outlines the general steps for fabricating erbium-doped silicon diodes, which can act as single-photon sources or quantum memories.

Materials and Equipment:


- Silicon-on-insulator (SOI) wafer (e.g., 220 nm Si layer on 2 μm SiO_2)
- Electron beam lithography system
- Reactive ion etching (RIE) system
- Ion implanter
- Rapid thermal annealing (RTA) furnace
- Electron beam physical vapor deposition system for contacts (e.g., Gold)

Methodology:

- Mesa Structure Definition: Use electron beam lithography to define the device's mesa structure on the SOI wafer.
- Doping:
 - Perform ion implantation to create n-type (e.g., with phosphorus) and p-type (e.g., with boron) regions.
 - Implant **Erbium-168** ions into the optically active region. A typical dose is 1.0e13 Er/cm².
 - Co-implant with oxygen to enhance the optical activation of erbium. A typical oxygen dose is 1.4e14 O/cm²[7].
- Annealing: Activate the implanted dopants using a rapid thermal annealing process. For example, anneal at 900°C for 30 minutes[7].

- Contact Deposition: Define and deposit metal contacts (e.g., gold) onto the n and p regions using electron beam physical vapor deposition.

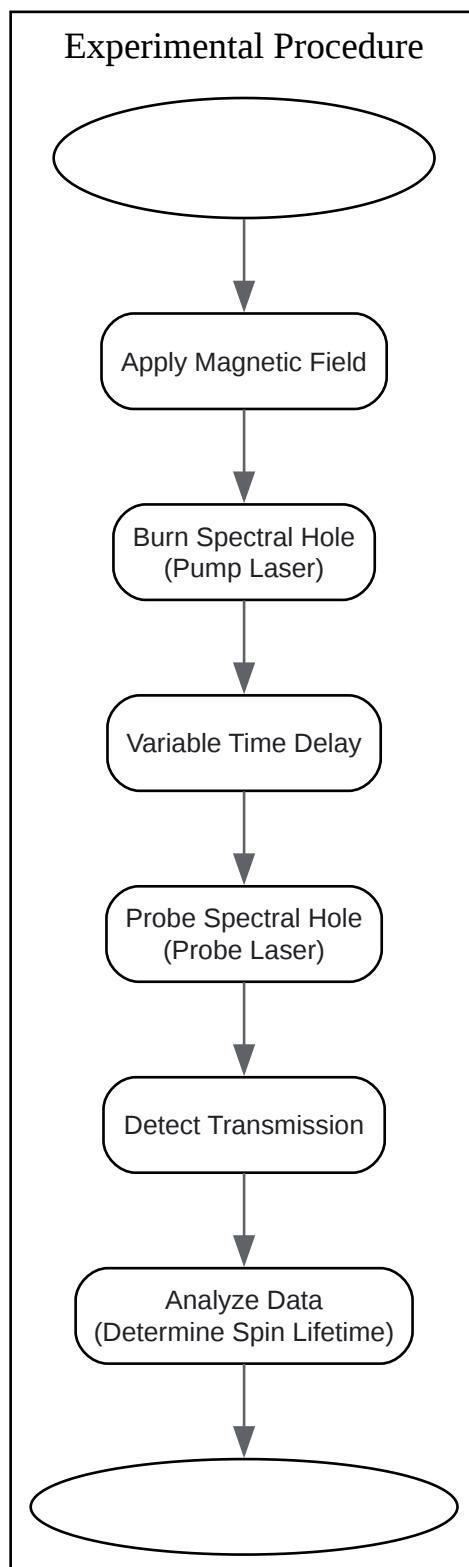
Experimental Workflow for Erbium-Doped Silicon Device Fabrication

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating erbium-doped silicon devices.

Protocol 2: Spectral Hole Burning Spectroscopy of Erbium-Doped Solids

This protocol describes the general methodology for performing spectral hole burning spectroscopy to measure the spin lifetime of erbium ions in a solid host.


Materials and Equipment:

- Erbium-doped crystal or optical fiber (e.g., $^{168}\text{Er:Y}_2\text{SiO}_5$)
- Cryostat capable of reaching millikelvin temperatures
- Tunable narrow-linewidth laser resonant with the erbium optical transition ($\sim 1.5 \mu\text{m}$)
- Magnetic field source (e.g., superconducting magnet)
- Photodetector
- Data acquisition system

Methodology:

- Sample Preparation and Cooling: Mount the erbium-doped sample in the cryostat and cool it to the desired temperature (e.g., 7 mK)[4].
- Magnetic Field Application: Apply a static magnetic field to the sample to lift the degeneracy of the erbium spin states.
- Spectral Hole Burning:
 - Tune the laser to a specific frequency within the inhomogeneously broadened absorption profile of the erbium ensemble.
 - Apply a "burning" laser pulse to optically pump a subset of the erbium ions into a specific spin state, creating a "hole" in the absorption spectrum.
- Probing the Spectral Hole:
 - After a variable delay time, apply a weak "probe" laser pulse and sweep its frequency across the region of the spectral hole.
 - Measure the transmission of the probe pulse with the photodetector to determine the depth and width of the spectral hole.
- Data Analysis: By measuring the decay of the spectral hole depth over time, the spin lifetime (T_1) of the erbium ions can be determined.

Logical Flow of a Spectral Hole Burning Experiment

[Click to download full resolution via product page](#)

Caption: Logical flow of a spectral hole burning experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for erbium ions in various solid-state hosts, relevant for the design and interpretation of experiments.

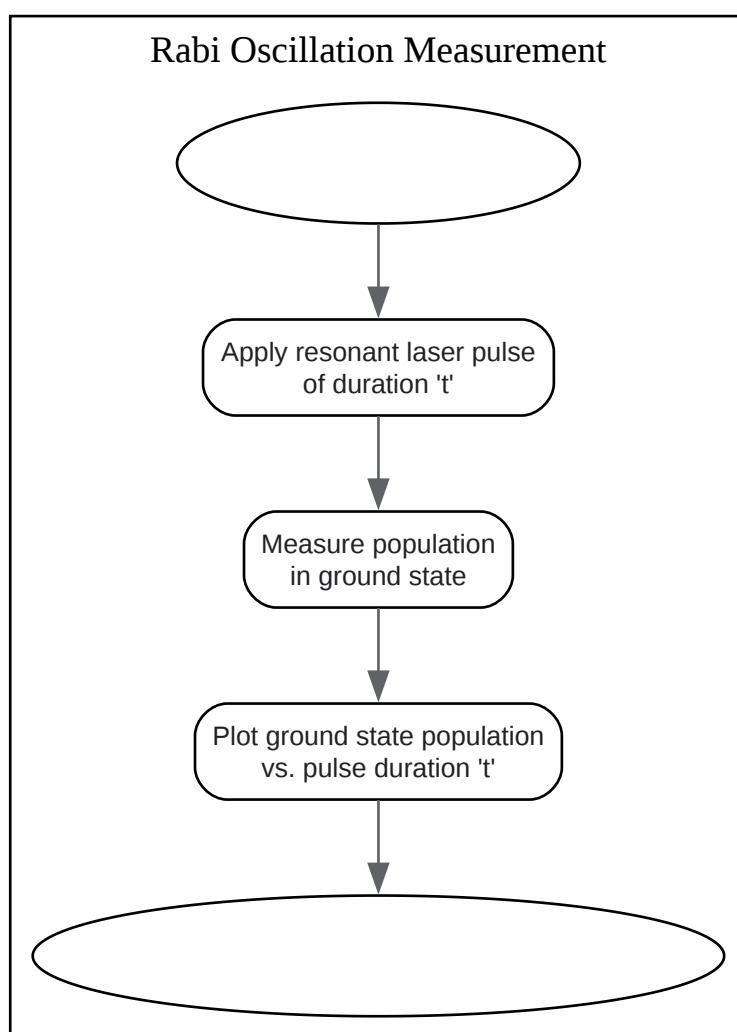
Table 2: Coherence Properties of Erbium Ions in Solid-State Hosts

Host Material	Isotope(s)	Coherence Time (T ₂)	Temperature	Magnetic Field	Reference
Y ₂ O ₃	¹⁶⁷ Er	1.46 ms (up to 7.1 ms with dynamical decoupling)	Sub-Kelvin	-	[8]
CaWO ₄	Er ³⁺	23 ms	Millikelvin	-	[9][10]
Er-doped fiber	Er ³⁺	- (Spin lifetime > 9 hours)	~7 mK	Optimal conditions	[5]
CeO ₂ nanocrystals	Er ³⁺	776.4 ± 11.7 ns	-	-	[11]

Table 3: Parameters for Erbium-Doped Silicon Fabrication

Parameter	Value	Reference
Erbium Implantation Dose	1.0e13 Er/cm ²	[7]
Oxygen Co-doping Dose	1.4e14 O/cm ²	[7]
Annealing Temperature	900°C	[7]
Annealing Time	30 minutes	[7]

Signaling Pathways and Logical Relationships


In the context of quantum information, the "signaling pathway" can be understood as the process of manipulating and reading out the quantum state of an erbium ion. A key experiment

to demonstrate coherent control is the observation of Rabi oscillations.

Rabi Oscillations in an **Erbium-168** Qubit

When a resonant laser field is applied to a two-level quantum system (a qubit), the population of the ground and excited states oscillates at a rate known as the Rabi frequency. This coherent oscillation is a fundamental demonstration of quantum control.

Logical Diagram of Rabi Oscillation Experiment

[Click to download full resolution via product page](#)

Caption: Logical diagram of a Rabi oscillation experiment.

The observation of Rabi oscillations confirms that the erbium ion can be coherently manipulated, a prerequisite for its use as a qubit. The decay of these oscillations provides information about the decoherence time of the qubit.

Conclusion

Erbium-168 is a promising material for advancing solid-state physics research, particularly in the burgeoning field of quantum technologies. Its zero nuclear spin and telecom-wavelength optical transition provide a unique combination of properties for the development of quantum memories, single-photon sources, and quantum network nodes. The protocols and data presented here offer a starting point for researchers looking to harness the potential of this versatile isotope. Further research into novel host materials and fabrication techniques will continue to expand the applications of **Erbium-168** in the solid state.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buyisotope.com [buyisotope.com]
- 2. [The system](http://mpq.mpg.de) [mpq.mpg.de]
- 3. [Erbium atoms in silicon: A prime candidate for quantum networks](http://mpq.mpg.de) [mpq.mpg.de]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. [2412.16013] [Hole burning experiments and modeling in erbium-doped silica glass fibers down to millikelvin temperatures: evidence for ultra-long population storage](http://arxiv.org) [arxiv.org]
- 6. [Week-long-lifetime microwave spectral holes in an erbium-doped scheelite crystal at millikelvin temperature - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 7. epj-conferences.org [epj-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. [2106.14974] [Twenty-three millisecond electron spin coherence of erbium ions in a natural-abundance crystal](http://arxiv.org) [arxiv.org]

- 10. Twenty-three-millisecond electron spin coherence of erbium ions in a natural-abundance crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Erbium-168 in Solid-State Physics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077572#erbium-168-applications-in-solid-state-physics-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com